Product packaging for KHS 101 hydrochloride(Cat. No.:)

KHS 101 hydrochloride

Cat. No.: B1191899
M. Wt: 375.92
Attention: For research use only. Not for human or veterinary use.
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Description

Significance as a Research Compound

The primary significance of KHS 101 hydrochloride lies in its ability to selectively induce neuronal differentiation in neural progenitor cells. tocris.comrndsystems.com This property makes it an important pharmacological tool for studying the molecular mechanisms that govern neurogenesis. tocris.comrndsystems.com Researchers utilize KHS 101 to explore the transition of undifferentiated stem cells into mature neurons, offering insights into both normal developmental biology and potential strategies for neuroregeneration.

Furthermore, the compound's interaction with specific cellular targets has established its importance in cancer research. medkoo.com KHS 101 has been shown to interfere with the viability and proliferation of cancer cells, particularly in models of glioblastoma, the most aggressive type of primary brain tumor. nih.gov Its ability to cross the blood-brain barrier further enhances its utility as a research compound for studying central nervous system malignancies. selleckchem.com The compound's mechanism of action, which involves the disruption of key cellular machinery, allows for detailed investigation into novel therapeutic strategies targeting cancer cell metabolism and survival. medkoo.comnih.gov

Overview of Primary Research Applications

The unique bioactivity of this compound has led to its application in two main areas of biomedical research: neurobiology and oncology.

Neurogenesis Research: KHS 101 is widely used as a selective inducer of neuronal differentiation from adult hippocampal neural progenitor cells (NPCs). tocris.comrndsystems.commedchemexpress.com Studies have demonstrated that it effectively promotes the generation of new neurons while suppressing the formation of other neural cell types like astrocytes. tocris.comrndsystems.com In laboratory settings, treating NPCs with KHS 101 leads to the development of cells with neuronal morphologies and functional properties, such as spontaneous electrical activity. medchemexpress.comglpbio.com This makes it an invaluable compound for in vitro and in vivo studies aimed at understanding and manipulating neuronal development. tocris.comselleckchem.com

Oncology Research: A substantial body of research has focused on the anti-cancer properties of KHS 101, particularly against glioblastoma multiforme (GBM). nih.gov The compound has been shown to induce cell death in various GBM cell models. medkoo.comnih.gov Its mechanism in cancer cells is linked to the disruption of mitochondrial function and energy metabolism. medkoo.comnih.gov Specifically, KHS 101 has been found to interact with Transforming Acidic Coiled-Coil-Containing Protein 3 (TACC3) and the mitochondrial chaperone Heat Shock Protein Family D Member 1 (HSPD1). medkoo.comnih.govmedchemexpress.com This interaction leads to the aggregation of proteins essential for mitochondrial integrity, ultimately impairing the cancer cells' bioenergetic capacity. medkoo.comnih.gov Research has also explored its effects in breast cancer, where it has been observed to suppress cell proliferation, migration, and invasion.

Historical Context of its Discovery as a Bioactive Small Molecule

KHS 101 was identified as a bioactive small molecule through a chemical screening process designed to find compounds capable of influencing cell fate. medchemexpress.comglpbio.com The discovery, detailed in a 2010 publication in the Proceedings of the National Academy of Sciences, revealed KHS 101 as a synthetic compound that could accelerate neuronal differentiation in adult rat neural progenitor cells. medchemexpress.comglpbio.com This discovery placed KHS 101 within the broader context of using small molecules to probe and control complex biological systems, a key strategy in modern drug discovery and chemical biology. nih.gov

Initially, its activity was linked to the specific interaction with TACC3 in neural progenitor cells. medchemexpress.comglpbio.com Subsequent research expanded on its mechanism, particularly following a 2018 study in Science Translational Medicine which elucidated its role in disrupting energy metabolism in glioblastoma cells by targeting HSPD1-dependent pathways. nih.govmedchemexpress.com This evolution in understanding underscores the journey of many research compounds, where initial discoveries in one biological context often lead to significant findings in others, such as the transition from neurogenesis to cancer metabolism.

Data Tables

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 1784282-12-7 tocris.comrndsystems.commedkoo.commedchemexpress.com
Molecular Formula C₁₈H₂₁N₅S.HCl tocris.comrndsystems.com
Molecular Weight 375.92 g/mol tocris.comrndsystems.commedchemexpress.com
Purity ≥98% (HPLC) tocris.comrndsystems.com

| Solubility | Soluble in DMSO and ethanol (B145695) rndsystems.com |

Table 2: Summary of this compound Research Findings

Research Area Model System Key Finding Primary Target(s)
Neurogenesis Rat Hippocampal Neural Progenitor Cells (NPCs) Induces neuronal differentiation with an EC₅₀ of ~1 µM. tocris.comrndsystems.commedchemexpress.com TACC3 tocris.commedchemexpress.commedchemexpress.com
Neurogenesis Rat Hippocampal NPCs Suppresses the formation of astrocytes. tocris.comrndsystems.com TACC3 tocris.comrndsystems.com
Oncology (Glioblastoma) Human Glioblastoma Cell Models Promotes tumor cell death by disrupting energy metabolism. medkoo.comnih.gov HSPD1 medkoo.comnih.gov
Oncology (Glioblastoma) Patient-Derived Xenograft Mouse Models Reduced tumor growth and increased survival. nih.govselleckchem.com HSPD1 nih.gov

| Oncology (Breast Cancer) | Breast Cancer Cells | Suppresses proliferation, migration, and invasive capabilities. | TACC3 |

Properties

Molecular Formula

C18H21N5S.HCl

Molecular Weight

375.92

SMILES

CC(C/N=C(N1)C=CN=C1NCC2=CSC(C3=CC=CC=C3)=N2)C.Cl

Synonyms

N4-(2-Methylpropyl)-N2-[(2-phenyl-4-thiazolyl)methyl]-2,4-pyrimidinediamine hydrochloride

Origin of Product

United States

Biological Activities and Phenotypic Effects in Research Models

Neural Systems Research Applications

In the field of neuroscience, KHS101 has been identified as a potent modulator of neural progenitor cell (NPC) fate, capable of selectively promoting neuronal differentiation. This activity is primarily linked to its interaction with the Transforming Acidic Coiled-Coil Containing Protein 3 (TACC3). nih.govhud.ac.uk

Selective Induction of Neuronal Differentiation

KHS101 has been shown to selectively induce a neuronal differentiation phenotype in both in vitro and in vivo models. nih.govhud.ac.uk This is a critical area of research for understanding and potentially manipulating neurogenesis in the adult brain.

Studies using cultured rat hippocampal NPCs have demonstrated that KHS101 induces neuronal differentiation in a dose-dependent manner. nih.gov The effective concentration (EC₅₀) for this induction is approximately 1 μM. nih.gov At concentrations of 1.5–5 μM, KHS101 treatment resulted in 40–60% of cells becoming TuJ1-positive, a marker for immature neurons. nih.gov This effect was observed in both adherent cultures and neurosphere-forming conditions derived from the hippocampus and the subventricular zone of adult rats. nih.gov

Table 1: Effect of KHS101 on Neuronal Differentiation of Rat Hippocampal NPCs

ParameterValueReference
Effective Concentration (EC₅₀)~1 μM nih.gov
TuJ1+ Cells (at 1.5–5 μM)40-60% nih.gov

This table summarizes the quantitative effects of KHS101 on the differentiation of rat hippocampal neural progenitor cells in vitro.

KHS101 not only promotes neuronal differentiation but also actively suppresses the formation of astrocytes. nih.gov In cultured NPCs stimulated with Bone Morphogenetic Protein 4 (BMP4), a known inducer of astrogenesis, KHS101 treatment (at 5 μM) decreased astrocyte differentiation by more than four-fold. nih.gov This suggests that KHS101 can override signals that typically promote glial cell fate, thereby specifically favoring a neuronal lineage. nih.gov

The effects of KHS101 are not limited to in vitro models. Following systemic administration in adult rats, KHS101 was found to cross the blood-brain barrier and accelerate neuronal differentiation in the hippocampal dentate gyrus. nih.gov In vivo studies showed a significant increase in the percentage of BrdU+/NeuN+ double-positive cells, indicating an increase in newly formed neurons. researchgate.net This was accompanied by a decrease in the number of proliferating cells (Ki67-positive) in the dentate gyrus, suggesting that KHS101 promotes cell cycle exit and subsequent differentiation. nih.govresearchgate.net

Functional Maturation of Neurons in Culture

Further evidence for the pro-neuronal activity of KHS101 comes from studies on the functional maturation of neurons. Hippocampal NPCs treated with KHS101 and cultured on microelectrode arrays not only developed neuronal morphologies but also exhibited spontaneous spiking activity after 12 days. researchgate.net This indicates that the neurons induced by KHS101 are not only phenotypically neuronal but are also developing functional maturity. researchgate.net

Oncology Research Applications in Glioblastoma (GBM) Models

In addition to its role in neural differentiation, KHS101 has been investigated as a potential therapeutic agent for glioblastoma (GBM), the most aggressive type of primary brain tumor. scilit.comresearchgate.netcam.ac.uk Research has shown that KHS101 can induce cell death in GBM cells by disrupting their energy metabolism. scilit.comwhiterose.ac.uknih.gov

The compound has been shown to promote tumor cell death across a range of patient-derived GBM cell models, irrespective of their molecular subtype. cam.ac.ukwhiterose.ac.uk This cytotoxic effect is selective for cancer cells, as the viability of non-cancerous brain cell lines is not affected. scilit.comwhiterose.ac.uk The mechanism of action involves the disruption of the mitochondrial chaperone heat shock protein family D member 1 (HSPD1). scilit.comwhiterose.ac.uknih.gov This leads to the aggregation of proteins that regulate mitochondrial integrity and a subsequent impairment of both mitochondrial bioenergetic capacity and glycolytic activity in GBM cells. scilit.comwhiterose.ac.uknih.gov

In vivo studies using intracranial patient-derived xenograft tumor models in mice have demonstrated that systemic administration of KHS101 can reduce tumor growth and increase survival. scilit.comresearchgate.netcam.ac.uk The ability of KHS101 to cross the blood-brain barrier is a crucial factor in its potential efficacy against GBM. researchgate.netselleckchem.com

Table 2: Investigated Glioblastoma (GBM) Models and Effects of KHS101

GBM Model TypeObserved Effects of KHS101Reference
Patient-Derived Primary GBM (GBM1, GBM4, GBM13)Promoted tumor cell death whiterose.ac.uk
Patient-Derived Recurrent GBM (GBM20)Promoted tumor cell death whiterose.ac.uk
Patient-Derived Gliosarcoma (GBM11)Promoted tumor cell death whiterose.ac.uk
Patient-Derived Recurrent Giant Cell GBM (GBM14)Promoted tumor cell death whiterose.ac.uk
Intracranial Patient-Derived Xenograft Tumor ModelsReduced tumor growth, increased survival scilit.comresearchgate.netcam.ac.uk

This table summarizes the various glioblastoma models in which KHS101 has been studied and the consistent observation of anti-tumor activity.

Table of Mentioned Compounds

Induction of Tumor Cell Death in Diverse Glioblastoma Cell Models

Research has demonstrated that KHS101 promotes tumor cell death across a range of diverse glioblastoma cell models, irrespective of their molecular subtype. researchgate.netnih.govcam.ac.ukuky.edu This cytotoxic effect is notably selective, as the viability of noncancerous brain cell lines remains unaffected by the compound. nih.govuky.edu The mechanism underlying this selective cell death involves the disruption of the mitochondrial chaperone, heat shock protein family D member 1 (HSPD1). researchgate.netnih.gov

The interaction of KHS101 with HSPD1 leads to a cascade of events within the glioblastoma cells. researchgate.net It promotes the aggregation of proteins crucial for maintaining mitochondrial integrity and regulating energy metabolism. nih.govcam.ac.ukuky.edu This disruption critically impairs the cells' mitochondrial bioenergetic capacity and glycolytic activity, effectively shutting off the energy supply necessary for their survival. researchgate.nethud.ac.uk This energy crisis ultimately leads to the self-destruction of the tumor cells. leeds.ac.uk

In laboratory tests using a panel of patient-derived primary and recurrent GBM cell models, KHS101 induced a rapid and selective cytotoxic response. hud.ac.uk Analysis of treated cells revealed the development of a significant number of large vacuoles, a sign of cellular distress, which was followed by cell death. hud.ac.uk

Table 1: Effects of KHS101 on Glioblastoma Cell Models

Cell Model Type Observed Effect Mechanism of Action Reference
Diverse Patient-Derived GBM Cell Lines Induces selective tumor cell death Disruption of mitochondrial HSPD1 chaperone activity researchgate.netnih.govhud.ac.uk
Noncancerous Brain Cell Lines No effect on cell viability N/A nih.govuky.edu

Attenuation of Tumor Cell Growth in Preclinical Xenograft Models

The anti-tumor activity of KHS101 has been evaluated in preclinical xenograft models, which involve transplanting human tumor cells into immunodeficient mice. leeds.ac.uk Systemic administration of KHS101 in two distinct intracranial patient-derived xenograft (PDX) models of glioblastoma resulted in a significant reduction in tumor growth and an increase in the survival of the tumor-bearing mice. researchgate.netnih.govcam.ac.ukselleckchem.com A key finding from these studies is that KHS101 is capable of crossing the blood-brain barrier, a critical feature for any therapeutic agent targeting brain tumors. leeds.ac.ukselleckchem.com

In these models, tumors treated with KHS101 showed markedly reduced cell proliferation. medchemexpress.com Furthermore, research into novel analogs of KHS101 has also shown promise; for instance, compound 7g demonstrated a significant reduction in tumor weight in a U87 glioblastoma xenograft model. nih.gov These findings from various patient-derived xenograft models, which are known to represent the complex biology of human tumors, underscore the potential of KHS101 in curbing tumor growth in a live organism. nih.govmdpi.com

Table 2: Efficacy of KHS101 in Preclinical Xenograft Models

Xenograft Model Key Findings Reference
Intracranial Patient-Derived Xenograft (GBM) Reduced tumor growth, increased survival researchgate.netnih.govselleckchem.com
Intracranial Patient-Derived Xenograft (Neural Progenitor) Reduced tumor growth, increased survival selleckchem.com
U87 Glioblastoma Xenograft (Analog Compound 7g) 72.7% reduction in tumor weight nih.gov

Reduction of Tumor Expansion and Invasion in Preclinical Models

Beyond inhibiting growth, KHS101 has been shown to limit the physical spread and invasion of glioblastoma cells in preclinical models. hud.ac.uk Glioblastoma is characterized by its diffuse and infiltrative growth into the surrounding brain tissue, which makes it particularly challenging to treat. nih.gov

In a preclinical model using GBM1 cells, which are positive for the protein vimentin, treatment with KHS101 markedly reduced both the frontal-to-caudal expansion of the tumor and its invasion into the corpus callosum. medchemexpress.com This demonstrates an ability to interfere with the infiltrative behavior of the cancer cells, a critical aspect of glioblastoma's malignancy. mdpi.com

Exploratory Research in Other Biological Contexts

While the primary focus of research on KHS101 has been its anti-glioblastoma activity, its inclusion in various compound libraries suggests a broader potential for biological screening.

Assessment in Compound Library Screens (e.g., Biofilm Formation)

Compound libraries are curated collections of chemicals used in high-throughput screening to identify substances with specific biological activities. nih.gov The quality and diversity of these libraries are critical for the initial stages of drug discovery. nih.gov KHS101 hydrochloride is included in several such libraries, including a Bioactive Compound Library, a Kinase Inhibitor Library, and an Anti-Cancer Compound Library. selleckchem.commedchemexpress.com

Its presence in these collections makes it available for screening against a wide array of biological targets and cellular processes. stanford.edu For example, such libraries can be used for drug repositioning efforts, where existing compounds are tested for new therapeutic uses. nih.gov While specific screening results for KHS101 in contexts like biofilm formation are not detailed in the available literature, its inclusion in diverse libraries indicates that it has been identified as a molecule with significant biological activity worthy of broader investigation. selleckchem.commedchemexpress.com

Molecular and Cellular Mechanisms of Action in Research Contexts

Primary Molecular Targets and Interactions

Transforming Acidic Coiled-Coil Containing Protein 3 (TACC3) Inhibition

KHS101 hydrochloride has been identified as an inhibitor of TACC3, a protein crucial for the regulation of microtubule dynamics, particularly during mitosis. selleckchem.comnih.gov

TACC3 is a key component of the centrosome-microtubule network, playing a vital role in mitotic spindle assembly and stability. nih.govnih.gov It localizes to the spindle poles and microtubules, contributing to microtubule nucleation and elongation. nih.govtandfonline.com TACC3 functions by recruiting other proteins, such as chTOG (colonic and hepatic tumor overexpressed gene), to the centrosome to regulate microtubule nucleation and stabilize the spindle apparatus. nih.gov The interaction between TACC3 and ch-TOG is essential for tracking the growing ends of microtubules within the spindle. rupress.org Furthermore, TACC3's activity is regulated by phosphorylation by Aurora A kinase, which is critical for its localization to the mitotic centrosome and its function in organizing microtubule nucleation and polymerization. researchgate.net TACC3's role extends to ensuring the integrity of the pericentriolar material during mitosis, which is crucial for timely cell division. rupress.org

Research has demonstrated that KHS101 hydrochloride can lead to the cellular destabilization of the TACC3 protein. medchemexpress.com Treatment of cells with KHS101 has been shown to decrease the endogenous levels of TACC3 protein over time. hud.ac.ukmedchemexpress.com This effect on TACC3 levels is believed to contribute to the observed alterations in the cell cycle and mitotic pathways in cancer cells. hud.ac.uk For instance, in breast cancer cells, inhibition of TACC3 by KHS101 has been linked to a significant reduction in the expression of mitotic kinases Aurora A and Polo-like kinase 1 (PLK1), which are closely associated with TACC3 function. nih.gov

The cellular effects of KHS101 often mirror those observed with the genetic knockdown of TACC3. For example, both KHS101 treatment and TACC3 knockdown in hepatocellular carcinoma (HCC) cells have been shown to suppress cell growth and the formation of cancer stem cell-like spheres. nih.gov However, it is important to note that in some cancer cell models, the cytotoxic effects of KHS101 appear to be independent of its action on TACC3. In certain glioblastoma (GBM) cell lines, TACC3 downregulation was not found to be the primary mediator of KHS101-induced cell death, suggesting the involvement of other mechanisms. hud.ac.uk

Mitochondrial Chaperone Heat Shock Protein Family D Member 1 (HSPD1) Inhibition

More recent investigations have uncovered a critical role for KHS101 in targeting the mitochondrial chaperone HSPD1, also known as Hsp60. biorxiv.orgnih.gov

HSPD1 is a mitochondrial protein essential for the proper folding and assembly of newly imported proteins within the mitochondria. abcam.comnih.gov It functions as part of a complex with its co-chaperonin Hsp10 to facilitate the correct conformation of a wide range of mitochondrial proteins. nih.gov KHS101 has been shown to directly bind to and inhibit the chaperone activity of HSPD1. biorxiv.org This inhibition disrupts mitochondrial protein homeostasis and leads to the aggregation of proteins involved in mitochondrial integrity and energy metabolism. nih.govmedkoo.com In vitro assays have confirmed that KHS101 elicits a concentration-dependent inhibition of HSPD1's substrate re-folding capabilities. biorxiv.org This disruption of HSPD1 function has been identified as a key mechanism behind the cytotoxic effects of KHS101 in glioblastoma cells, leading to bioenergetic dysfunction and cell death. biorxiv.orgnih.gov The phenotype induced by KHS101 in glioblastoma cells, including cellular degradation, can be replicated by another HSPD1-binding molecule, myrtucommulone. biorxiv.org

Downstream Cellular Pathways and Processes Modulated

The engagement of KHS101 with its molecular targets triggers a series of downstream events that profoundly impact cellular behavior. These effects are particularly pronounced in cancer cells, which often exhibit a heightened dependence on the pathways that KHS101 perturbs.

KHS101 has been identified as a selective inducer of neuronal differentiation. medkoo.com In studies involving cultured hippocampal neural progenitor cells (NPCs), KHS101 was observed to promote their differentiation into neurons. medkoo.com This effect is linked to its interaction with TACC3, a protein involved in regulating cell division. hud.ac.ukmedchemexpress.com The pro-differentiation activity of KHS101 is dose-dependent, with an effective concentration for inducing neuronal differentiation in rat NPCs being approximately 1 μM. medchemexpress.commedkoo.com Furthermore, KHS101 has been shown to accelerate neuronal differentiation in the hippocampal dentate gyrus in vivo. This selective induction of a neuronal phenotype is accompanied by a suppression of astrocyte formation. The ability of KHS101 to promote neuronal differentiation highlights its potential as a tool for studying neurogenesis and cellular fate determination. hud.ac.uk

A significant consequence of KHS101 activity, particularly in cancer cells, is the inhibition of cell cycle progression and proliferation. hud.ac.ukmedchemexpress.com This effect is, in part, attributed to the destabilization of the TACC3 protein, which is a crucial component of the centrosome-microtubule network essential for cell division. hud.ac.ukselleckchem.comnih.gov In glioblastoma cell models, treatment with KHS101 leads to a marked reduction in tumor cell proliferation, as evidenced by decreased staining for the proliferation marker MKI67. hud.ac.ukmedchemexpress.com Some studies have shown that KHS101 can induce cell cycle arrest at the G2/M phase. nih.gov This disruption of the cell cycle machinery ultimately contributes to the anti-proliferative effects of the compound.

Table 1: Effect of KHS101 on Glioblastoma Cell Proliferation

Cell Line Treatment Observation Reference
GBM1 KHS101 Homogenous decrease in MKI67 expression hud.ac.uk
Xenograft Tumors KHS101 Markedly reduced tumor cell proliferation (~2-fold) hud.ac.ukmedchemexpress.com
U87 KHS101 analog (7g) Induced G2/M phase cell cycle arrest nih.gov

KHS101 has been demonstrated to induce programmed cell death, or apoptosis, in glioblastoma cells. hud.ac.uknih.gov This pro-apoptotic effect is a key contributor to its cytotoxic activity against cancer cells. Following treatment with KHS101, glioblastoma cells exhibit a significant increase in the activation of caspase 3 and caspase 7, which are critical executioner enzymes in the apoptotic cascade. hud.ac.uk Furthermore, an accumulation of Annexin V-positive cells is observed, another hallmark of apoptosis. hud.ac.uk Interestingly, while KHS101 also induces autophagy, the apoptotic cell death it triggers appears to be independent of this process, as chemical inhibition of late-stage autophagy did not prevent apoptosis. hud.ac.uk KHS101-treated tumors in xenograft models also show signs of increased cell death, characterized by reduced cellularity and increased pyknosis. hud.ac.ukmedchemexpress.com

Table 2: Pro-Apoptotic Effects of KHS101 in Glioblastoma Cells

Cell Line/Model Assay Result Reference
GBM1, GBM11, GBM20 Caspase 3/7 Activation Marked increase after 48-hour treatment hud.ac.uk
GBM1 Annexin V Staining Significant accumulation of apoptotic cells hud.ac.uk
Xenograft Tumors Histology Reduced cellularity and increased pyknosis hud.ac.ukmedchemexpress.com

In addition to apoptosis, KHS101 treatment leads to the induction of autophagy in glioblastoma cells. hud.ac.uknih.gov Autophagy is a cellular process of self-degradation where cellular components are enclosed in double-membraned vesicles called autophagosomes and delivered to lysosomes for degradation. Electron microscopy of KHS101-treated glioblastoma cells revealed a pronounced development of intracellular vacuoles. hud.ac.ukhud.ac.uk Concurrently, there is an increase in Microtubule-associated proteins 1A/1B light chain 3B (LC3B)-positive autophagosomal compartments. hud.ac.uk This induction of autophagy is concentration-dependent and was not observed in non-cancerous neural progenitor cells. hud.ac.uk The autophagic flux, a measure of the entire autophagic process, was also confirmed to be enhanced in the presence of KHS101. hud.ac.uk

A central mechanism of KHS101's cytotoxic action against glioblastoma cells is the profound disruption of mitochondrial function and cellular energy metabolism. cam.ac.ukhud.ac.uknih.gov This effect is mediated by the interaction of KHS101 with the mitochondrial chaperone HSPD1. cam.ac.ukhud.ac.ukmedkoo.com This interaction leads to the aggregation of proteins that are crucial for maintaining mitochondrial integrity and function. cam.ac.uknih.gov

KHS101 selectively impairs the mitochondrial bioenergetic capacity in glioblastoma cells. cam.ac.ukhud.ac.uk Cancer cells often exhibit altered energy metabolism, characterized by an increased reliance on both glycolysis and mitochondrial respiration, a phenomenon that creates a metabolic vulnerability. nih.gov KHS101 exploits this by disrupting mitochondrial respiration and, consequently, ATP production. hud.ac.uk This impairment is observed through the reduction of oxidative capacity in glioblastoma cells following treatment. hud.ac.uk Furthermore, metabolic tracing studies have shown that KHS101 reduces the levels of key intermediates of the TCA cycle, such as succinate, fumarate, and malate, in glioblastoma cells. hud.ac.uk This disruption of the TCA cycle, a core component of mitochondrial respiration, underscores the severe impact of KHS101 on the energy-producing capacity of these cancer cells. hud.ac.uk This leads to a state of cellular distress from which the cancer cells cannot recover, ultimately resulting in cell death. hud.ac.uk

Table 3: Compounds Mentioned in the Article | Compound Name | | | :--- | | KHS101 hydrochloride | | Transforming Acidic Coiled-Coil Containing Protein 3 (TACC3) | | Heat Shock Protein Family D Member 1 (HSPD1) | | MKI67 | | Caspase 3 | | Caspase 7 | | Annexin V | | Microtubule-associated proteins 1A/1B light chain 3B (LC3B) | | Succinate | | Fumarate | | Malate | | ATP |

Disruption of Mitochondrial Integrity and Energy Metabolism

Impairment of Glycolytic Activity

Research has demonstrated that KHS 101 hydrochloride can selectively impair the glycolytic activity in certain cancer cells, such as glioblastoma multiforme (GBM). nih.gov This impairment is a critical aspect of its cytotoxic effects. In GBM cells treated with KHS 101, a notable disruption in energy metabolism occurs, which includes a reduction in glycolytic function. nih.gov While the compound was observed to increase the expression of glucose transporter genes (SLC2A1 and SLC2A3) and hexokinase 2 (HK2), an essential enzyme for glucose metabolism, this was counteracted by a depletion of ATP, which is necessary for HK2 to function effectively. hud.ac.uk This selective disruption of aerobic glycolysis is a key finding, as many cancer cells rely on this metabolic pathway for rapid growth. hud.ac.uk

Metabolic Energy Depletion

A central mechanism of this compound's action is the induction of metabolic energy depletion, particularly in cancer cells. nih.govmedkoo.com The compound has been shown to disrupt mitochondrial bioenergetic capacity. nih.gov This disruption is linked to its interaction with the mitochondrial chaperone heat shock protein family D member 1 (HSPD1). nih.gov By causing the aggregation of proteins that are crucial for mitochondrial integrity and energy metabolism, KHS 101 leads to a state of metabolic exhaustion within the cancer cells. nih.govhud.ac.ukmedkoo.com This ultimately contributes to the observed cell death in various glioblastoma cell models. nih.govmedkoo.com

Indirect Effects on Hypoxia-Inducible Factor (HIF) Complex Formation

This compound has been found to indirectly affect the formation of the Hypoxia-Inducible Factor (HIF) complex. Specifically, it contributes to the destabilization of HIF-1α, a key component of the HIF-1 complex that plays a crucial role in cellular responses to low oxygen levels (hypoxia). nih.gov This destabilization is linked to the compound's primary target, Transforming Acidic Coiled-Coil containing protein 3 (TACC3). medchemexpress.com By targeting TACC3, KHS 101 indirectly influences the stability of HIF-1α, thereby interfering with the adaptive responses of cancer cells to hypoxic environments, which are common in solid tumors.

Methodological Approaches in Khs 101 Hydrochloride Research

In Vitro Experimental Models and Assays

In vitro research, or work performed outside a living organism, provides a controlled environment to study the specific cellular and molecular interactions of KHS101 hydrochloride. These models are fundamental to understanding its biological profile before any in vivo studies are considered.

To study the neurogenic properties of KHS101 hydrochloride, researchers utilize cultured neural progenitor cells (NPCs). These cells are capable of differentiating into various neural cell types, making them an ideal model to observe the compound's influence on neuronal development. KHS101 has been shown to selectively induce a neuronal differentiation phenotype in these cells. medchemexpress.comtocris.com

In adherent culture systems, NPCs are grown on a flat surface coated with substrates that facilitate cell attachment and growth in a single layer (monolayer). This method allows for clear observation of morphological changes in individual cells. When KHS101 is introduced to adherently cultured rat NPCs, it induces neuronal differentiation in a dose-dependent manner, with an effective concentration (EC₅₀) of approximately 1 µM. medchemexpress.comtocris.com This approach is foundational for quantifying the potency and effect of the compound on the differentiation process.

Another common method involves culturing NPCs in suspension, where they proliferate to form floating spherical clusters known as neurospheres. This three-dimensional culture system is thought to better mimic the in vivo microenvironment of neural stem cell niches. In secondary neurospheres derived from the hippocampus and subventricular zone of adult rats, treatment with KHS101 at concentrations between 1.5 µM and 5 µM effectively induces the formation of neurons. medchemexpress.com This demonstrates the compound's robust pro-neurogenic activity across different culture conditions.

To determine if the newly differentiated neurons are functional, researchers employ microelectrode array (MEA) analysis. NPCs are cultured on plates containing an embedded grid of electrodes that can detect extracellular electrical signals. nih.gov When hippocampal NPCs are treated with KHS101 and cultured on MEAs for 12 days, they not only develop neuronal morphologies but also exhibit spontaneous spiking activity. medchemexpress.com This electrical activity is a key indicator that the KHS101-induced cells have matured into functional, synaptically-active neurons. medchemexpress.comnih.gov

Glioblastoma (GBM), the most aggressive primary brain cancer, is studied using various patient-derived and established cell lines. hud.ac.ukcam.ac.uk These in vitro models are critical for assessing the anti-cancer potential of compounds like KHS101 hydrochloride. Research has shown that KHS101 promotes tumor cell death across a diverse range of GBM cell models, irrespective of their molecular subtype, while notably not affecting the viability of non-cancerous brain cells. hud.ac.uknih.gov

The compound's cytotoxic effects are linked to the disruption of the mitochondrial chaperone Heat Shock Protein Family D Member 1 (HSPD1). cam.ac.uknih.govresearchgate.net This disruption leads to a halt in the glioblastoma cells' energy supply by impairing both mitochondrial respiration and glycolysis, ultimately causing the cells to self-destruct. hud.ac.ukbiorxiv.org Studies using GBM1 cell lines have shown that treatment with KHS101 significantly abrogates their capacity for clonal growth. researchgate.net

Table 1: Effect of KHS101 on Glioblastoma (GBM) Cell Growth In Vitro

Cell LineTreatmentObservationFinding
GBM1 KHS101 (1 or 7.5 μM)Clonal Growth AssayAbrogated the clonal growth capacity compared to control. researchgate.net
Patient-Derived GBM Lines KHS101Cell Viability AssayInduced a rapid and selective cytotoxic response. hud.ac.uk
Diverse GBM Models KHS101Metabolic AnalysisImpaired mitochondrial bioenergetic capacity and glycolytic activity. cam.ac.uknih.govhud.ac.uk

To identify the direct molecular targets of KHS101, cell-free systems and target identification protocols are employed. These assays isolate proteins and enzymes from their cellular environment, allowing for the direct measurement of binding interactions and inhibitory activity without confounding cellular processes.

An affinity-based target identification protocol was used to investigate the physical interaction of KHS101 with cellular proteins. hud.ac.uk These studies revealed that KHS101 directly binds to and inhibits the mitochondrial chaperone HSPD1. biorxiv.org Further in vitro assays demonstrated that KHS101 reduces the activity of the HSPD1/HSPE1 chaperone complex in a concentration-dependent manner. hud.ac.uk A structurally similar but inactive analog of KHS101 did not affect the chaperone activity, confirming the specificity of the interaction. hud.ac.uk In other contexts, transforming acidic coiled-coil-containing protein 3 (TACC3) has also been identified as a biologically relevant target. medchemexpress.comselleckchem.comnih.gov

Application in Compound Library Screening Platforms

KHS 101 hydrochloride has been identified and characterized through its inclusion in compound library screening platforms. These platforms are instrumental in systematically assessing the biological activities of a multitude of chemical entities. This compound is featured in several commercially available libraries, facilitating its widespread investigation by the research community. Its presence in these libraries underscores its significance as a tool for probing specific biological pathways.

Notably, this compound is a component of the Tocriscreen 2.0 Max and the Tocriscreen Stem Cell Library. tocris.com The inclusion in a stem cell-focused library highlights its recognized role in influencing cell fate decisions, particularly in the context of neural lineages.

In Vivo Preclinical Animal Models

To understand the physiological effects of this compound in a complex living system, researchers utilize preclinical animal models. These models are crucial for evaluating the compound's efficacy and its impact on biological processes in a whole-organism context.

Rodent Models for Neurogenesis Studies

In the field of neuroscience, rodent models have been pivotal in demonstrating the in vivo activity of this compound on neurogenesis. Studies have shown that the compound can cross the blood-brain barrier and promote the differentiation of neural progenitor cells into neurons within the adult rat brain. medchemexpress.comrndsystems.com

Specifically, research has demonstrated that systemic administration of this compound in adult rats leads to an accelerated rate of neuronal differentiation in the hippocampal dentate gyrus, a region of the brain associated with learning and memory. tocris.comrndsystems.com This effect is achieved without inducing apoptosis in brain cells. hud.ac.uk These findings in rodent models have been crucial in validating the neurogenic potential of this compound observed in in vitro studies.

Patient-Derived Xenograft (PDX) Models for Glioblastoma Research

In oncology research, particularly for aggressive brain tumors like glioblastoma (GBM), patient-derived xenograft (PDX) models are a preferred platform for preclinical evaluation. nih.govfrontiersin.org These models involve the implantation of tumor tissue from a patient directly into an immunodeficient mouse, thereby preserving the molecular and cellular heterogeneity of the original tumor. hud.ac.uknih.gov

This compound has been investigated using intracranial PDX models of glioblastoma. hud.ac.uknih.gov In these studies, human glioblastoma cells are injected into the brains of mice, and the effect of subsequent this compound treatment on tumor growth and survival is monitored. nih.govmedchemexpress.comglpbio.com Research has shown that systemic administration of the compound can significantly reduce tumor growth and increase the survival of mice bearing these patient-derived tumors. hud.ac.uknih.gov These PDX models have been instrumental in demonstrating the anti-cancer potential of this compound in a clinically relevant setting. hud.ac.uk

Advanced Molecular and Cellular Characterization Techniques

A deep understanding of the mechanism of action of this compound at the molecular level is achieved through a variety of advanced characterization techniques. These methods allow researchers to identify the specific cellular components that interact with the compound and the downstream molecular pathways that are affected.

Gene Expression Analysis (e.g., Real-time RT-PCR, Gene Set Enrichment Analysis)

Gene expression analysis is a powerful tool to dissect the cellular response to this compound. Techniques such as real-time reverse transcription-polymerase chain reaction (Real-time RT-PCR) are used to quantify the expression levels of specific genes of interest. For instance, studies have used this method to show that this compound treatment can lead to a dose-dependent induction of Cdkn1a mRNA expression, a gene involved in cell cycle regulation. medchemexpress.com

Furthermore, high-throughput methods like microarray analysis and RNA sequencing, followed by Gene Set Enrichment Analysis (GSEA), provide a global view of the transcriptional changes induced by the compound. nih.govnih.govf1000research.com In the context of glioblastoma research, GSEA has revealed that this compound treatment leads to significant alterations in gene sets related to the cell cycle, mitosis, and metabolic pathways, including oxidative phosphorylation and the TCA cycle. biorxiv.org This indicates a broad impact of the compound on fundamental cellular processes.

Protein Analysis (e.g., Western Blot, Mass Spectrometry for Target Identification)

At the protein level, Western blot analysis is a standard technique used to detect and quantify specific proteins. In studies of this compound, Western blotting has been employed to confirm the compound's effect on its target proteins. For example, it has been shown that this compound treatment reduces the levels of Transforming Acidic Coiled-Coil Containing Protein 3 (TACC3) in glioblastoma cells. medchemexpress.combiorxiv.org This technique has also been used to confirm the enhanced expression of heat shock proteins, like HSP70, in response to cellular stress induced by the compound. nih.gov

For unbiased target identification, chemical proteomics approaches coupled with mass spectrometry are utilized. nih.gov These methods have been crucial in identifying the direct binding partners of this compound within the cell. Through such techniques, it was discovered that this compound interacts with and inhibits the mitochondrial chaperone HSPD1 in glioblastoma cells. biorxiv.org This interaction leads to the aggregation of proteins involved in energy metabolism and mitochondrial integrity, ultimately impairing the bioenergetic capacity of the cancer cells. nih.govbiorxiv.org

Metabolic Flux Analysis for Bioenergetic Profiling

Metabolic flux analysis is a crucial technique used to quantify the rates of metabolic reactions within a biological system, providing a detailed snapshot of cellular bioenergetic pathways. In the context of KHS101 hydrochloride research, this methodology has been instrumental in elucidating the compound's mechanism of action, particularly its profound impact on the energy metabolism of glioblastoma (GBM) cells.

Studies have shown that KHS101 disrupts the primary energy-producing pathways in these cancer cells. hud.ac.uknih.govcam.ac.uk Extracellular flux analysis reveals that KHS101 restricts both mitochondrial respiration and glycolysis, effectively halting the energy supply essential for the growth and survival of glioblastoma cells. hud.ac.uk This disruption leads to the eventual self-destruction of the cancer cells, while leaving normal, healthy brain cells unaffected. hud.ac.uknih.gov

The investigation into KHS101's effects involves metabolic phenotyping of various GBM cell models. hud.ac.uk Transcriptome profiling and gene enrichment analysis of KHS101-treated GBM cells have identified significant modulation of genes associated with oxidative phosphorylation (OXPHOS) and the tricarboxylic acid (TCA) cycle. hud.ac.uk These analyses pinpoint that KHS101 selectively impairs aerobic glycolysis, mitochondrial respiration-dependent pathways, and malic enzyme-dependent biosynthetic pathways in glioblastoma cells. hud.ac.ukwhiterose.ac.uk This selective impairment is linked to the compound's interaction with the mitochondrial chaperone Heat Shock Protein Family D Member 1 (HSPD1), which leads to the aggregation of proteins critical for mitochondrial integrity and energy metabolism. nih.govresearchgate.net

Key research findings indicate that KHS101 treatment leads to significant changes in the expression of specific metabolic genes. For instance, an increase in Hexokinase 2 (HK2) mRNA has been observed, alongside alterations in genes related to oxidative and pro-apoptotic pathways. hud.ac.uk

Table 1: Selected Differentially Expressed Metabolic Marker Genes in GBM Cells Treated with KHS101 Hydrochloride

Gene SymbolGene NamePathway AssociationObserved ChangeReference
HK2Hexokinase 2GlycolysisUpregulated hud.ac.uk
HMOX1Heme Oxygenase 1Oxidative StressUpregulated hud.ac.uk
HRKHarakiri, BCL2 Interacting ProteinApoptosisUpregulated hud.ac.uk
NOS2Nitric Oxide Synthase 2'Stemness' MarkerDownregulated hud.ac.uk
ID1Inhibitor Of DNA Binding 1'Stemness' MarkerDownregulated hud.ac.uk
OLIG2Oligodendrocyte Transcription Factor 2'Stemness' MarkerDownregulated hud.ac.uk

These findings from metabolic flux analyses underscore that KHS101's cytotoxic effects are mediated by the disruption of HSPD1-dependent metabolic pathways, presenting a targeted strategy for treating glioblastoma. nih.govcam.ac.uk

Immunocytochemistry and Immunohistochemistry for Phenotypic Characterization

Immunocytochemistry (ICC) and immunohistochemistry (IHC) are powerful techniques used to visualize the localization and expression of specific proteins within cells and tissues, respectively. In research on KHS101 hydrochloride, these methods have been vital for characterizing the phenotypic changes induced by the compound in glioblastoma (GBM) models.

IHC analysis of KHS101-treated tumors has demonstrated a significant reduction in tumor cell proliferation. medchemexpress.com This is evidenced by staining for the proliferation marker MKI67 (Ki-67), which showed a nearly two-fold decrease in expression in treated tumors compared to controls. hud.ac.ukresearchgate.net Histological analysis further reveals that KHS101-treated tumors exhibit signs of increased cell death, characterized by reduced cellularity and increased pyknosis. hud.ac.ukmedchemexpress.com

Furthermore, these techniques have been used to assess the impact of KHS101 on tumor invasion. Staining for vimentin, a marker for mesenchymal cells, indicated that KHS101 treatment markedly reduces the invasion of GBM cells into the corpus callosum. medchemexpress.com In vitro immunocytochemistry has also been employed to study cellular processes affected by KHS101. For example, staining for LC3B, a key protein in autophagy, has been used to investigate the induction of this process in response to KHS101 treatment. whiterose.ac.uk

Table 2: Summary of Immunocytochemistry (ICC) and Immunohistochemistry (IHC) Findings in KHS101 Research

MarkerTechniqueCell/Tissue ModelKey FindingReference
MKI67 (Ki-67)IHCXenograft Tumors~2-fold reduction in tumor cell proliferation. hud.ac.uk
VimentinIHCXenograft TumorsReduced corpus callosum invasion by GBM cells. medchemexpress.com
H&E StainingHistologyXenograft TumorsReduced cellularity and increased pyknosis, indicating cell death. hud.ac.uk
LC3BICCGBM1 CellsUsed to visualize and quantify autophagy induction. whiterose.ac.uk

These phenotypic characterizations through IHC and ICC provide visual confirmation of KHS101's anti-tumor effects, corroborating findings from other molecular and cellular assays.

Cell Viability and Apoptosis Assays (e.g., Caspase Activation)

Cell viability and apoptosis assays are fundamental in cancer research to determine the cytotoxic effects of potential therapeutic compounds. For KHS101 hydrochloride, these assays have consistently demonstrated its ability to promote tumor cell death across diverse glioblastoma (GBM) cell models while not affecting the viability of non-cancerous brain cells. nih.govcam.ac.uk

Research has shown that KHS101 encourages aggressive brain tumor cells to "self-destruct" and perish. hud.ac.uk The compound induces a lethal cellular degradation, selectively triggering a pro-apoptotic cell fate in a spectrum of GBM cell models. whiterose.ac.ukresearchgate.net This effect is observed irrespective of the tumor's specific subtype. nih.govcam.ac.uk The underlying mechanism involves the disruption of mitochondrial function, which is a key event in the intrinsic pathway of apoptosis. nih.gov Studies with analogs of KHS101 have also shown induction of apoptosis and depolarization of the mitochondrial membrane potential in U87 glioblastoma cells. nih.gov

The process of apoptosis is executed by a family of proteases called caspases. exlibrisgroup.com Assays to detect caspase activation are therefore critical in confirming an apoptotic mechanism of cell death. exlibrisgroup.comnih.gov In the context of KHS101, gene expression analyses have shown an upregulation of pro-apoptotic genes, such as Harakiri (HRK), which is a BCL2 interacting protein, indicating the engagement of apoptotic pathways. hud.ac.uk The culmination of KHS101's effects—disruption of energy metabolism and induction of pro-apoptotic signals—leads to a halt in cell growth and ultimately, cell death. hud.ac.uk

Table 3: Overview of Cell Viability and Apoptosis Assay Results for KHS101

Assay TypeCell ModelKey FindingReference
Cell Viability AssaysDiverse GBM Cell ModelsKHS101 promotes tumor cell death. nih.gov
Cell Viability AssaysNon-cancerous Brain CellsViability is not affected. nih.govcam.ac.uk
Gene Expression AnalysisGBM1 and GBM20 CellsUpregulation of pro-apoptotic gene HRK. hud.ac.uk
Phenotypic ObservationAggressive Glioblastoma CellsCells undergo a process of "self-destruction." hud.ac.uk
Histological AnalysisXenograft TumorsKHS101-treated tumors show signs of elevated cell death. hud.ac.ukmedchemexpress.com

These findings collectively establish that KHS101 hydrochloride effectively and selectively induces apoptosis in glioblastoma cells, making it a compound of significant interest for further oncological research.

Theoretical Frameworks and Future Research Directions

Paradigms of Neural Stem Cell Modulation and Neurogenesis Research

KHS101 was initially identified for its capacity to selectively induce neuronal differentiation of hippocampal neural progenitor cells, both in laboratory settings and in living organisms. hud.ac.uk This discovery aligns with the broader research paradigm focused on harnessing the regenerative potential of neural stem cells (NSCs). The modulation of NSC behavior, including their proliferation and differentiation, is a key strategy being explored for treating neurodegenerative diseases and brain injuries. nih.govelifesciences.orgmdpi.com The action of KHS101 provides a chemical tool to probe the molecular pathways governing these processes, offering insights into how to encourage the generation of new neurons. hud.ac.uk

Strategies for Glioblastoma Therapeutic Development Based on Metabolic Disruption

Glioblastoma (GBM), the most aggressive primary brain tumor, presents a formidable therapeutic challenge. cam.ac.ukhud.ac.uk A promising strategy in GBM research is the targeting of the tumor's unique metabolic dependencies. cam.ac.ukhud.ac.uk KHS101 has been shown to be a potent disruptor of energy metabolism in glioblastoma cells, leading to their death while leaving non-cancerous brain cells unharmed. hud.ac.ukcam.ac.ukhud.ac.uknih.govhud.ac.ukresearchgate.netuky.edu This selective cytotoxicity is a crucial aspect of its therapeutic potential. hud.ac.ukcam.ac.ukhud.ac.uknih.govhud.ac.ukresearchgate.netuky.edu

Research indicates that KHS101 impairs both aerobic glycolysis and mitochondrial respiration in GBM cells. hud.ac.uk Specifically, it has been observed to disrupt the function of the mitochondrial chaperone heat shock protein family D member 1 (HSPD1). hud.ac.ukcam.ac.uknih.govhud.ac.ukresearchgate.net This disruption leads to the aggregation of proteins essential for mitochondrial integrity and energy metabolism, ultimately causing a lethal energy crisis within the cancer cells. hud.ac.ukcam.ac.uknih.govresearchgate.net These findings strongly support the development of therapeutic strategies for glioblastoma that are centered on metabolic disruption. cam.ac.uknih.gov

Broader Implications for Research in Cellular Differentiation and Metabolism

The dual activities of KHS101 in promoting neuronal differentiation and disrupting cancer cell metabolism highlight the intricate link between these two fundamental cellular processes. Cellular differentiation often involves significant metabolic reprogramming. nih.gov For instance, stem cells typically rely on glycolysis, while differentiated cells often shift towards oxidative phosphorylation. The ability of KHS101 to influence both differentiation and metabolism suggests it may target a nexus of pathways controlling cell fate and energy production. This opens up broader research questions about how metabolic shifts can drive or inhibit cellular differentiation in various contexts, beyond just neurogenesis and cancer.

Unexplored Molecular Targets and Off-Target Effects in Research

While HSPD1 and Transforming Acidic Coiled-Coil Containing Protein 3 (TACC3) have been identified as key targets of KHS101, the full spectrum of its molecular interactions is likely more complex. hud.ac.uknih.gov It is plausible that KHS101 has other, as-yet-unidentified molecular targets or off-target effects that contribute to its observed biological activities. Future research should aim to comprehensively profile the binding partners of KHS101 to gain a more complete understanding of its mechanism of action. This could reveal novel pathways involved in both neuronal differentiation and glioblastoma progression and identify potential mechanisms of resistance or unforeseen side effects.

Development of KHS101 Hydrochloride Analogues for Structure-Activity Relationship (SAR) Studies in Research

To enhance the therapeutic potential of KHS101, the development and study of its analogues are crucial. hud.ac.uk Structure-activity relationship (SAR) studies, which involve synthesizing and testing a series of related compounds, can help to identify the key chemical features responsible for its biological activity. mdpi.comnih.govresearchgate.net For instance, a structurally similar analogue to KHS101, HB072, was found to be inactive in glioblastoma cells, underscoring the specific structural requirements for its anti-cancer effects. hud.ac.uk

Recently, a study focused on designing and synthesizing fifteen new compounds based on the KHS101 structure to identify more potent TACC3 inhibitors for glioblastoma treatment. nih.gov One of these analogues, compound 7g, demonstrated approximately 10-fold greater antiproliferative activity than KHS101 in various cancer cell lines. nih.gov Such research is essential for optimizing the potency and specificity of KHS101-based compounds, potentially leading to the development of more effective and safer drugs. hud.ac.uknih.gov

Integration into Multi-Omics Research Approaches

To fully elucidate the complex cellular response to KHS101, an integrated multi-omics approach is necessary. whiterose.ac.uknih.govmdpi.commedrxiv.org This involves combining data from genomics, transcriptomics, proteomics, and metabolomics to create a comprehensive picture of the molecular changes induced by the compound. whiterose.ac.uknih.govmdpi.com For example, gene expression analysis, affinity-based target identification, and quantitative proteomics were used to identify the mechanisms behind KHS101's anti-glioblastoma activity. hud.ac.ukwhiterose.ac.uk Future studies could further integrate metabolomic data to map the precise metabolic pathways disrupted by KHS101 in both normal and cancerous cells. hud.ac.ukwhiterose.ac.uk This holistic approach will be invaluable for understanding the compound's full range of effects and for identifying biomarkers that could predict treatment response. mdpi.com

Potentials for Mechanistic Insights into Microtubule and Chaperone Biology

The identification of TACC3, a protein involved in regulating cell division, as a target of KHS101 provides a tool to probe the intricacies of microtubule dynamics. hud.ac.uknih.govnih.gov Microtubules are essential for a variety of cellular functions, and their regulation is a complex process. nih.gov By studying how KHS101's interaction with TACC3 affects microtubule-dependent processes, researchers can gain deeper insights into the fundamental biology of the cytoskeleton.

Furthermore, the discovery that KHS101 disrupts the mitochondrial chaperone HSPD1 opens up new avenues for understanding the roles of molecular chaperones in health and disease. hud.ac.uknih.govmdpi.comnih.gov Chaperones play a critical role in maintaining protein homeostasis, and their dysfunction is implicated in a range of diseases. nih.govmdpi.comnih.gov Investigating the precise molecular interactions between KHS101 and HSPD1 could reveal novel aspects of chaperone function and how their disruption can be selectively lethal to cancer cells. hud.ac.ukresearchgate.net

Q & A

Q. What is the molecular mechanism by which KHS 101 hydrochloride induces neuronal differentiation?

this compound selectively inhibits Transforming Acidic Coiled-Coil 3 (TACC3), a centrosome-associated protein critical for microtubule dynamics. By binding to TACC3 (EC50 ~1 μM), it disrupts interactions with Aurora A kinase, leading to downstream suppression of pluripotency markers (e.g., Bmi1, c-Myc) and activation of neuronal differentiation pathways. This mechanism promotes neurite outgrowth in hippocampal neural progenitor cells (NPCs) while suppressing astrocyte formation .

Q. What experimental parameters are critical for in vitro neuronal differentiation assays using this compound?

  • Cell lines : Hippocampal NPCs or induced pluripotent stem cells (iPSCs) are commonly used.
  • Concentration range : 0.5–2 μM (EC50 ~1 μM) in culture media.
  • Duration : 5–7 days, with medium replenishment every 48 hours.
  • Assessment : Immunofluorescence for βIII-tubulin (neuronal marker) and GFAP (astrocyte marker) to quantify differentiation efficiency .

Q. How should this compound be stored and reconstituted for optimal stability?

  • Storage : Powder at -20°C (stable for 3 years); stock solutions in DMSO (50 mg/mL) or ethanol (50 mM) at -80°C (stable for 1 year).
  • Solubility : Ensure complete dissolution in DMSO or ethanol before dilution in aqueous buffers to avoid precipitation .

Q. What validation methods ensure compound purity and identity in experimental workflows?

  • Purity : HPLC analysis (≥98% purity per manufacturer specifications).
  • Identity : Mass spectrometry (molecular weight: 375.92 g/mol for hydrochloride salt; C18_{18}H22_{22}ClN5_{5}S) and CAS number verification (1784282-12-7 for hydrochloride; 1262770-73-9 for free base) .

Advanced Research Questions

Q. How can researchers optimize neuronal differentiation protocols by combining this compound with other small molecules?

Combinatorial approaches with LDN 193189 (ALK inhibitor) or Metformin hydrochloride (AMPK activator) may enhance differentiation efficiency. For example:

  • Sequential treatment : Pre-treat NPCs with LDN 193189 (100 nM, 48 hours) to inhibit astrocyte pathways, followed by KHS 101 (1 μM, 5 days) to amplify neuronal commitment.
  • Dose titration : Use factorial design experiments to identify synergistic concentrations .

Q. What pharmacokinetic properties must be considered for in vivo studies of this compound?

  • Dosage : 6 mg/kg via intravenous (IV) or subcutaneous (SC) administration.
  • Half-life : 1.1–1.4 hours in plasma.
  • Brain penetration : High distribution (brain-to-plasma ratio >1.0) due to its lipophilic nature.
  • Monitoring : Measure plasma and brain concentrations using LC-MS/MS at timed intervals post-administration .

Q. How can contradictory data on neuronal differentiation efficiency across studies be resolved?

Potential variables include:

  • Compound form : Hydrochloride salt (CAS 1784282-12-7) vs. free base (CAS 1262770-73-9) may alter solubility and activity.
  • Cell source : Species-specific differences (e.g., murine vs. human NPCs).
  • Assay conditions : Serum-free vs. serum-containing media. Standardize protocols by cross-referencing methods from Wurdak et al. (2010) and Henrik Daa et al. (2021) .

Q. What statistical approaches are recommended for analyzing this compound’s dose-response effects?

  • Nonlinear regression : Fit dose-response curves using tools like GraphPad Prism (log inhibitor vs. normalized response).
  • Validation : Replicate experiments ≥3 times; report SEM and p-values (ANOVA with post-hoc tests).
  • Thresholds : Define EC50 as the midpoint between baseline (0 μM) and maximal response (2 μM) .

Q. How does this compound compare to other NSC differentiation agents like ML 184 or Neuropathiazol?

  • KHS 101 : Targets TACC3, favoring pure neuronal lineages (βIII-tubulin+/GFAP-).
  • ML 184 : Promotes NSC proliferation via GPR55 activation, requiring subsequent differentiation steps.
  • Neuropathiazol : Induces apoptosis in non-neuronal cells, enriching neuronal populations indirectly. Comparative studies should include lineage-specific markers and functional assays (e.g., electrophysiology) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • PPE : Gloves, lab coat, and safety goggles.
  • Waste disposal : Collect DMSO/ethanol solutions in hazardous waste containers.
  • Ventilation : Use fume hoods for powder reconstitution to avoid inhalation .

Methodological Notes

  • Salt vs. Free Base : Hydrochloride salt (higher solubility in aqueous buffers) is preferred for in vitro studies, while the free base may be used for pharmacokinetic assays .
  • Data Reproducibility : Include positive controls (e.g., BDNF for neuronal differentiation) and validate findings across multiple cell lines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.